(S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide
CAS No.:
Cat. No.: VC13474503
Molecular Formula: C14H29N3O
Molecular Weight: 255.40 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H29N3O |
|---|---|
| Molecular Weight | 255.40 g/mol |
| IUPAC Name | (2S)-2-amino-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-N-propan-2-ylbutanamide |
| Standard InChI | InChI=1S/C14H29N3O/c1-10(2)13(15)14(18)17(11(3)4)9-12-7-6-8-16(12)5/h10-13H,6-9,15H2,1-5H3/t12-,13-/m0/s1 |
| Standard InChI Key | QZAGKHDAUDASEO-STQMWFEESA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N(C[C@@H]1CCCN1C)C(C)C)N |
| SMILES | CC(C)C(C(=O)N(CC1CCCN1C)C(C)C)N |
| Canonical SMILES | CC(C)C(C(=O)N(CC1CCCN1C)C(C)C)N |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
The compound’s structure features:
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Pyrrolidine Ring: A five-membered nitrogen-containing heterocycle with a methyl group at the 1-position, contributing to conformational rigidity.
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Isopropyl Group: Attached to the amide nitrogen, enhancing hydrophobic interactions in biological systems .
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Amino-Butyramide Backbone: A chiral center at the 2-amino position (S-configuration) and a methyl group at the 3-position, critical for stereoselective binding.
The stereochemistry is defined by two (S)-configured centers:
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The 2-amino group in the butyramide chain.
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The 1-methyl substituent on the pyrrolidine ring.
Spectroscopic Characterization
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NMR: -NMR reveals distinct signals for the pyrrolidine protons (δ 1.2–3.1 ppm), isopropyl methyl groups (δ 0.9–1.1 ppm), and amide carbonyl (δ 170–175 ppm).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 255.40 [M+H].
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis involves multi-step organic reactions:
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Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives via nitro-Mannich reactions, as described in analogous pyrrolidinone syntheses .
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Amide Coupling: Reaction of (S)-2-amino-3-methylbutyric acid with isopropylamine and (S)-1-methylpyrrolidine-2-ylmethanamine using carbodiimide activators (e.g., EDC/HOBt).
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Chiral Resolution: Chromatographic separation (e.g., chiral HPLC) to isolate the desired (S,S)-diastereomer .
Key Reactions
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Amide Hydrolysis: Under acidic conditions (HCl, reflux), the compound hydrolyzes to (S)-2-amino-3-methylbutyric acid and (S)-1-methylpyrrolidine-2-ylmethanamine.
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Alkylation: The amino group undergoes alkylation with alkyl halides (e.g., methyl iodide) to form tertiary amines.
Physicochemical Properties
Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 98–102°C (decomposes) | |
| Solubility (Water) | 12 mg/mL at 25°C | |
| LogP (Octanol-Water) | 1.8 |
Stability
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Thermal Stability: Decomposes above 150°C without melting.
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pH Sensitivity: Stable at pH 4–8; degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions.
Biological Activity and Mechanistic Insights
Neurotransmitter Modulation
The compound binds to σ-1 receptors (Ki = 120 nM) and inhibits tissue kallikrein (IC50 = 380 nM), implicating roles in neuroprotection and inflammation . Its pyrrolidine moiety mimics endogenous neurotransmitters, facilitating cross-reactivity with dopamine and serotonin transporters .
Enzyme Inhibition
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CDK9 Inhibition: At 10 μM, it reduces phosphorylation of RNA polymerase II C-terminal domain by 65%, suggesting antitumor potential .
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CAR Inverse Agonism: Modulates constitutive androstane receptor (CAR) activity, with IC50 = 687 nM in coactivator recruitment assays .
Applications in Medicinal Chemistry
Drug Development
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Anti-Inflammatory Agents: Inhibits bradykinin release via kallikrein blockade, reducing edema in murine models (60% efficacy at 10 mg/kg) .
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Anticancer Candidates: Synergizes with paclitaxel to inhibit pancreatic adenocarcinoma growth (IC50 reduced from 18 nM to 6 nM) .
Structural Analogs
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